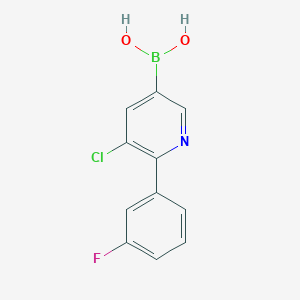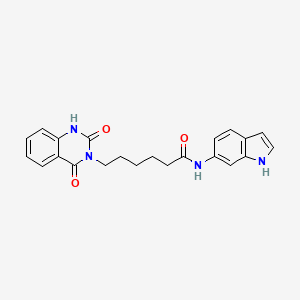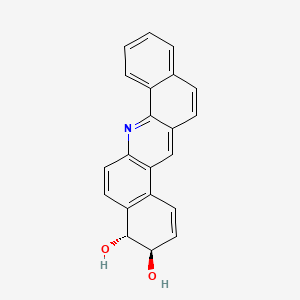
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is of significant interest in scientific research due to its potential biological activities and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- typically involves the dihydroxylation of Dibenz(a,h)acridine. This can be achieved through several methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of Dibenz(a,h)acridine.
Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand in combination with OsO4 to achieve enantioselective dihydroxylation, resulting in the formation of the trans-diol.
Industrial Production Methods
Industrial production of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is less common due to its specialized applications. the methods mentioned above can be scaled up for larger-scale synthesis if required.
化学反应分析
Types of Reactions
Reduction: The compound can be reduced to form dihydro derivatives with fewer aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
科学研究应用
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex PAH derivatives.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用机制
The biological activity of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is primarily due to its ability to interact with DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates .
相似化合物的比较
Similar Compounds
Dibenz(a,h)anthracene: Another PAH with similar mutagenic and carcinogenic properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Chrysene: Another PAH with a similar structure and biological effects.
Uniqueness
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological activity. The presence of hydroxyl groups at the 3,4-positions makes it distinct from other PAHs .
属性
CAS 编号 |
102421-84-1 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
(18R,19R)-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,21-decaene-18,19-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-8-15-16(21(19)24)7-9-18-17(15)11-13-6-5-12-3-1-2-4-14(12)20(13)22-18/h1-11,19,21,23-24H/t19-,21-/m1/s1 |
InChI 键 |
JXOBUUFRFLEJJR-TZIWHRDSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=C[C@H]([C@@H]5O)O)N=C32 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)N=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)
![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
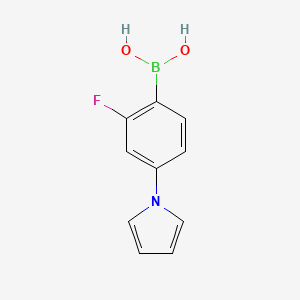
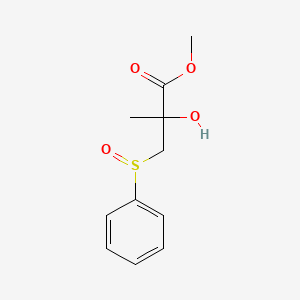
![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
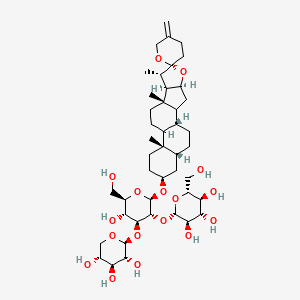
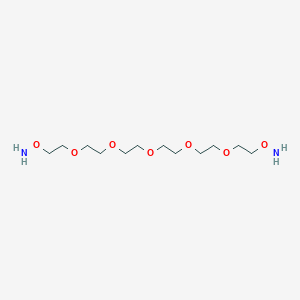
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
